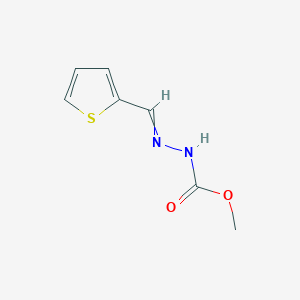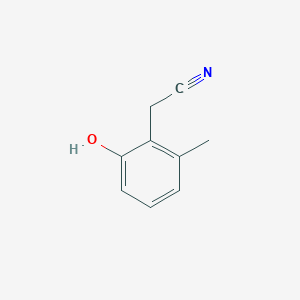
Methyl 4-methoxy-3-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of picolinic acid, featuring a trifluoromethyl group and a methoxy group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-3-(trifluoromethyl)picolinate typically involves the esterification of 4-methoxy-3-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is often purified using large-scale crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-methoxy-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-methoxy-3-(trifluoromethyl)picolinic acid.
Reduction: Formation of Methyl 4-methoxy-3-methylpicolinate.
Substitution: Formation of halogenated derivatives such as Methyl 4-chloro-3-(trifluoromethyl)picolinate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-3-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 4-methoxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(trifluoromethyl)picolinate
- Methyl 3-(trifluoromethyl)picolinate
- Picolinic acid
Comparison: Methyl 4-methoxy-3-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H8F3NO3 |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
methyl 4-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-15-5-3-4-13-7(8(14)16-2)6(5)9(10,11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
IPEZJKYFJGMBNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol](/img/structure/B14069404.png)




![(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069438.png)


![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)
